molecular formula C10H17N3 B13944407 3-((1H-Imidazol-4-yl)methyl)cyclohexanamine

3-((1H-Imidazol-4-yl)methyl)cyclohexanamine

Cat. No.: B13944407
M. Wt: 179.26 g/mol
InChI Key: RUTVBNZKTLLLAP-UHFFFAOYSA-N
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Description

Cyclohexanamine, 3-(1H-imidazol-4-ylmethyl)- is a compound that features a cyclohexane ring bonded to an amine group and an imidazole ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanamine, 3-(1H-imidazol-4-ylmethyl)- typically involves the formation of the imidazole ring followed by its attachment to the cyclohexanamine moiety. One common method for synthesizing imidazoles is the cyclization of amido-nitriles. This reaction can be catalyzed by nickel, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions would be optimized for yield and purity, taking into account the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, 3-(1H-imidazol-4-ylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced, particularly at the imidazole ring.

    Substitution: The amine group and the imidazole ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the cyclohexane or imidazole rings.

Scientific Research Applications

Cyclohexanamine, 3-(1H-imidazol-4-ylmethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of cyclohexanamine, 3-(1H-imidazol-4-ylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the amine group can form hydrogen bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Histamine: Contains an imidazole ring and is involved in immune responses.

    Imidazole: The parent compound of the imidazole ring, used in various chemical reactions.

    Cyclohexylamine: Contains a cyclohexane ring bonded to an amine group, used in the synthesis of other compounds.

Uniqueness

Cyclohexanamine, 3-(1H-imidazol-4-ylmethyl)- is unique due to the combination of the cyclohexane ring, amine group, and imidazole ring. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3-(1H-imidazol-5-ylmethyl)cyclohexan-1-amine

InChI

InChI=1S/C10H17N3/c11-9-3-1-2-8(4-9)5-10-6-12-7-13-10/h6-9H,1-5,11H2,(H,12,13)

InChI Key

RUTVBNZKTLLLAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)N)CC2=CN=CN2

Origin of Product

United States

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